![molecular formula C22H24N2S B13364577 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a piperazine ring substituted with a methyl group and a benzyl group that is further substituted with a naphthylsulfanyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
科学的研究の応用
1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine involves its interaction with various molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Methyl-4-benzylpiperazine: A stimulant drug with similar structural features but different pharmacological properties.
1-Methyl-4-piperazinopiperidine: Another piperazine derivative with distinct chemical and biological activities.
Uniqueness
1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine is unique due to its naphthylsulfanyl substitution, which imparts specific chemical and biological properties that are not observed in other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H24N2S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1-methyl-4-[(2-naphthalen-1-ylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H24N2S/c1-23-13-15-24(16-14-23)17-19-8-3-5-11-21(19)25-22-12-6-9-18-7-2-4-10-20(18)22/h2-12H,13-17H2,1H3 |
InChIキー |
SVJXTGRIPHWREP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=CC=CC=C2SC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)

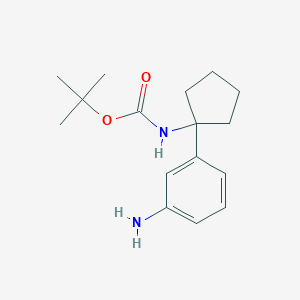

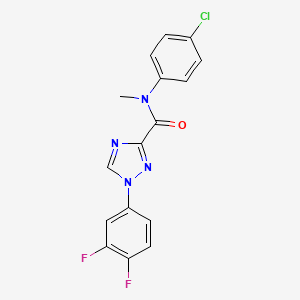

![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
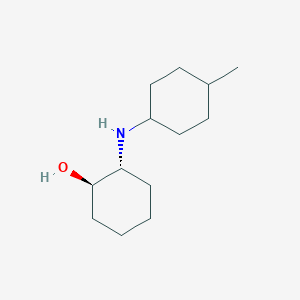
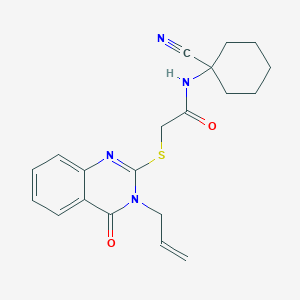
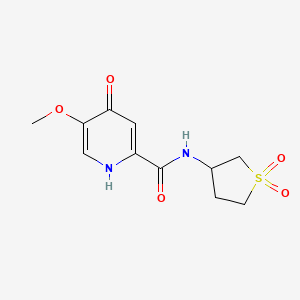
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
